

Application Notes and Protocols for Endpoint Assays Using Boc-QAR-pNA

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Compound of Interest

Compound Name: Boc-QAR-pNA

Cat. No.: B12379020

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Introduction

Boc-QAR-pNA (Boc-Gln-Ala-Arg-p-nitroanilide) is a chromogenic peptide substrate widely utilized for the enzymatic activity assessment of trypsin and trypsin-like serine proteases.[1][2][3][4] These proteases play crucial roles in various physiological processes, including digestion and iron homeostasis, and are implicated in pathologies such as pancreatitis and cancer. The assay principle is based on the enzymatic cleavage of the peptide bond C-terminal to the arginine residue in the **Boc-QAR-pNA** sequence. This cleavage releases the chromophore p-nitroaniline (pNA), which imparts a yellow color to the solution. The amount of pNA released, and therefore the enzymatic activity, can be quantified by measuring the absorbance at approximately 405 nm.[2] This document provides detailed application notes and protocols for conducting endpoint assays using **Boc-QAR-pNA**.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the substrate **Boc-QAR-pNA** by a trypsin-like serine protease. The protease recognizes and cleaves the peptide bond after the arginine (Arg) residue, leading to the release of p-nitroaniline (pNA). The intensity of the resulting yellow color is directly proportional to the amount of pNA produced, which in turn is a measure of the enzyme's activity.

Applications

- **Enzyme Activity Measurement:** Quantifying the catalytic activity of purified or recombinant trypsin and trypsin-like proteases such as matriptase-2.
- **Inhibitor Screening:** High-throughput screening of small molecules or biologicals for their inhibitory potential against specific serine proteases, a critical step in drug discovery.
- **Kinetic Analysis:** Determination of key enzymatic kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_{max}).
- **Quality Control:** Assessing the activity of enzyme preparations in various research and industrial applications.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of **Boc-QAR-pNA** and related substrates in serine protease assays. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Table 1: Apparent Michaelis-Menten Constants (K_m) and Maximum Velocities (V_{max}) for Trypsin with a Chromogenic Substrate

Enzyme	Substrate	K _m (mM)	V _{max} (mM min ⁻¹ mg enzyme ⁻¹)	Reference
Immobilized Trypsin	N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA)	0.12	0.079	[5]
Trypsin (from flatfish)	N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA)	1.0253	0.1042 (mmol/s)	
Trypsin (from shark)	N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA)	0.4084	0.0599 (mmol/s)	
Trypsin (from rabbitfish)	N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA)	4.5952	0.2585 (mmol/s)	

Note: Data for the closely related substrate BAPNA is provided as an illustrative example of typical kinetic values.

Table 2: IC₅₀ Values of Inhibitors for Trypsin-like Serine Proteases

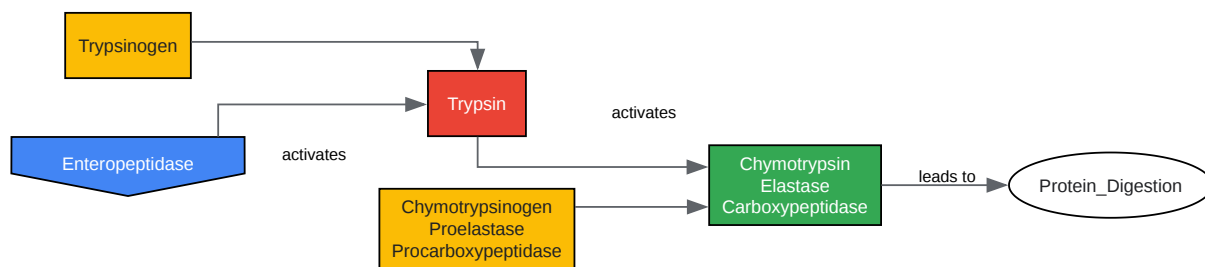
Enzyme	Inhibitor	Substrate	IC50	Reference
TMPRSS2	Debrisoquine	Boc-QAR-AMC	23 ± 11 µM	[6]
TMPRSS2	Pentamidine	Boc-QAR-AMC	> 100 µM	[6]
TMPRSS2	Propamidine	Boc-QAR-AMC	> 100 µM	[6]
Matriptase	Compound 8b	Boc-QAR-AMC	30 nM	[7]
Matriptase	Compound 8c	Boc-QAR-AMC	70 nM	[7]
Hepsin	Compound 8b	Boc-QAR-AMC	0.6 nM	[7]
Hepsin	Compound 8c	Boc-QAR-AMC	0.5 nM	[7]

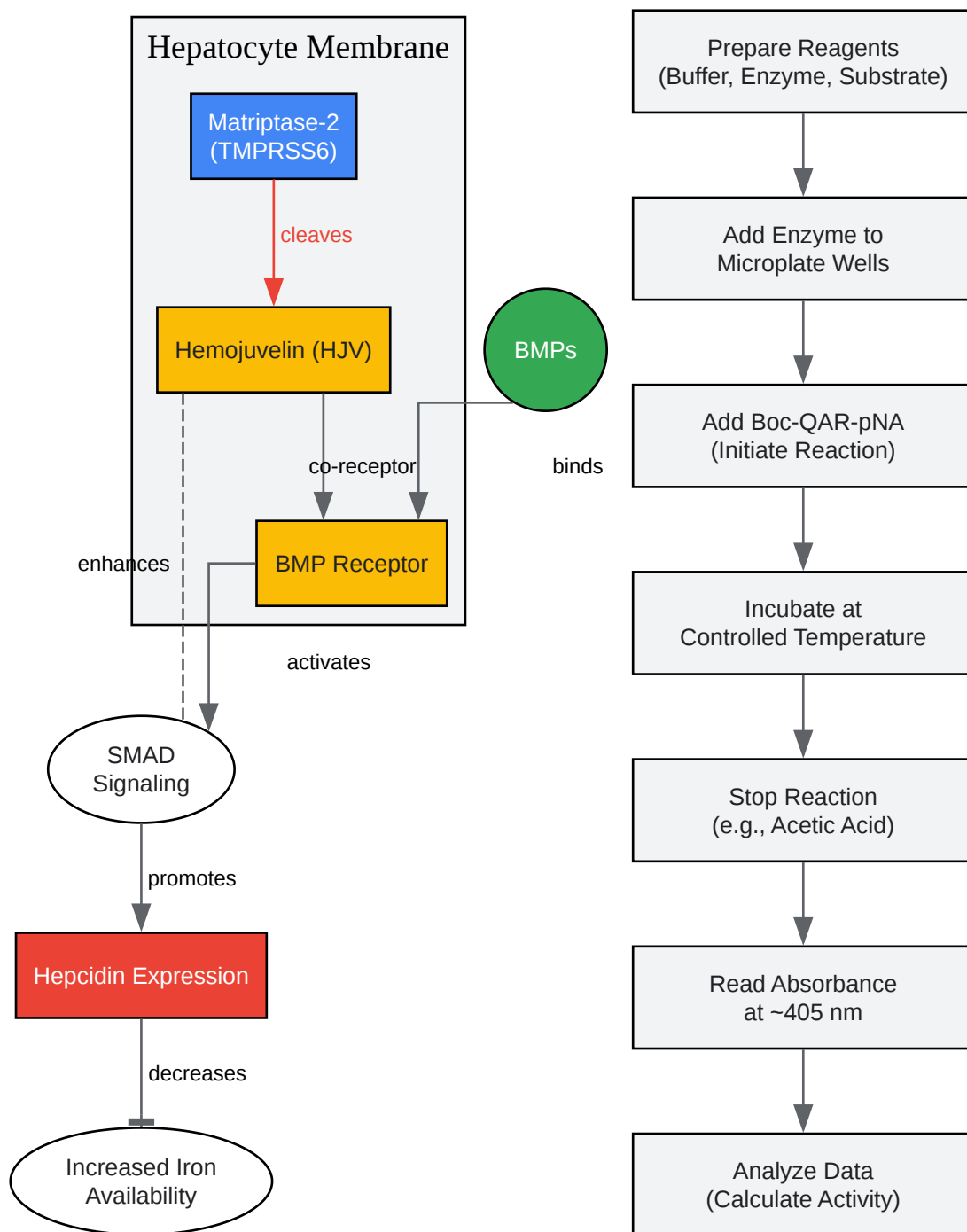
Note: Data obtained using the fluorogenic substrate Boc-QAR-AMC, which is structurally similar to **Boc-QAR-pNA**.

Signaling Pathways and Experimental Workflows

Trypsin Digestive Cascade

Trypsin plays a central role in the activation of a cascade of digestive proenzymes in the small intestine. The initial activation of trypsinogen to trypsin is triggered by enteropeptidase.[1] Active trypsin then activates other zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, leading to the digestion of proteins.[1][8]





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